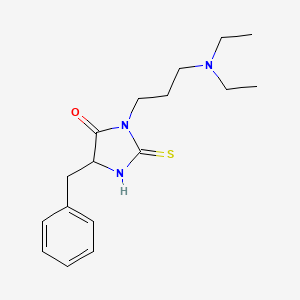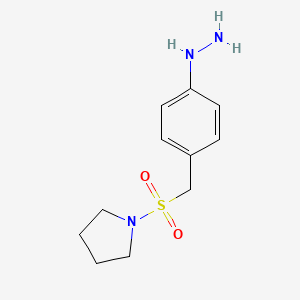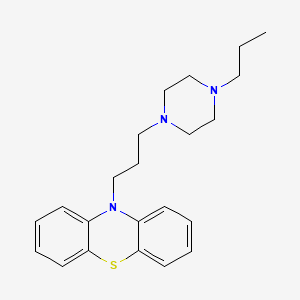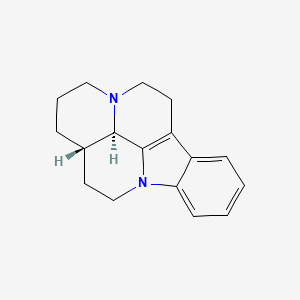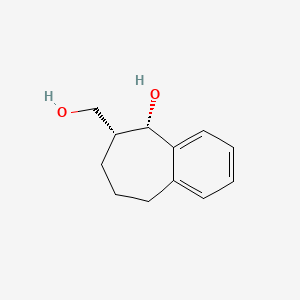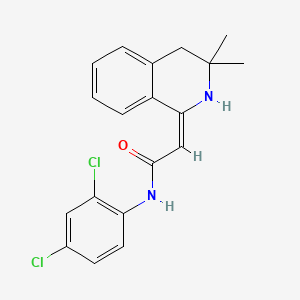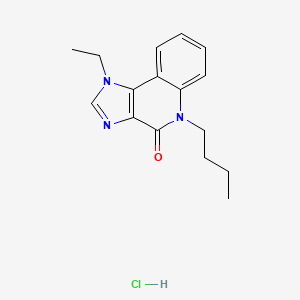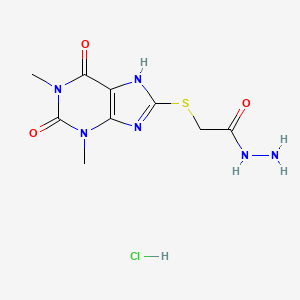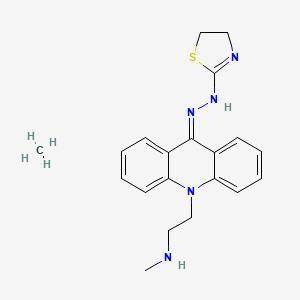
10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone (4,5-dihydro-2-thiazolyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone (4,5-dihydro-2-thiazolyl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acridinone core and a thiazolyl hydrazone moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone (4,5-dihydro-2-thiazolyl)hydrazone typically involves multiple steps, starting with the preparation of the acridinone core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
The thiazolyl hydrazone moiety is synthesized separately, often through the condensation of thiosemicarbazide with an appropriate aldehyde or ketone. The final step involves coupling the acridinone core with the thiazolyl hydrazone under controlled conditions, such as refluxing in a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone (4,5-dihydro-2-thiazolyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the acridinone core or the thiazolyl hydrazone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridinone oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone (4,5-dihydro-2-thiazolyl)hydrazone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone (4,5-dihydro-2-thiazolyl)hydrazone involves its interaction with specific molecular targets and pathways. The acridinone core can intercalate with DNA, disrupting its function and leading to cell death. The thiazolyl hydrazone moiety may interact with enzymes and proteins, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Acridine derivatives: Compounds with similar acridinone cores, such as acriflavine and proflavine, share some biological activities.
Thiazole derivatives: Compounds like thiazole orange and thioflavin T have similar thiazolyl moieties and are used in various applications.
Uniqueness
10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone (4,5-dihydro-2-thiazolyl)hydrazone is unique due to the combination of its acridinone and thiazolyl hydrazone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
92928-54-6 |
|---|---|
Molecular Formula |
C20H25N5S |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
methane;N-[[10-[2-(methylamino)ethyl]acridin-9-ylidene]amino]-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H21N5S.CH4/c1-20-10-12-24-16-8-4-2-6-14(16)18(15-7-3-5-9-17(15)24)22-23-19-21-11-13-25-19;/h2-9,20H,10-13H2,1H3,(H,21,23);1H4 |
InChI Key |
OBZLOMISQWJKRH-UHFFFAOYSA-N |
Canonical SMILES |
C.CNCCN1C2=CC=CC=C2C(=NNC3=NCCS3)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


